Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate
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Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a long carbon chain characteristic of esters, with a phenyl group (a ring of carbon atoms) attached. The phenyl group appears to have two methyl groups and one methoxy group attached to it .Chemical Reactions Analysis
Esters undergo a number of reactions, the most notable of which is hydrolysis, especially under acidic or basic conditions . Under acidic conditions, esters react with water to form carboxylic acids and alcohols . Under basic conditions, a similar reaction occurs, but it produces a carboxylate salt instead of a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the length of the carbon chain, the presence and position of functional groups, and the overall shape and size of the molecule .Scientific Research Applications
Synthesis and Structural Assignments in Organic Chemistry
Ethyl 2,4-dioxooctanoate, a related compound, has been studied for its role in the synthesis of pyrazole derivatives. Ashton and Doss (1993) demonstrated the selective protection of ethyl 2,4-dioxooctanoate and its reaction with phenylhydrazine hydrochloride to produce specific pyrazole derivatives. This work highlights the potential of related compounds in regioselective synthesis and structural assignments in organic chemistry (Ashton & Doss, 1993).
Organophosphorus Compounds Research
Pedersen and Lawesson (1974) explored the reactivity of 3-oxo esters, including compounds structurally similar to ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, with organophosphorus compounds. Their research provides insights into the synthesis of dithiole-thiones and oxazaphosphorine derivatives, demonstrating the relevance of such compounds in the study of organophosphorus chemistry (Pedersen & Lawesson, 1974).
Photoassisted Fenton Reaction in Environmental Chemistry
Research by Pignatello and Sun (1995) on the photoassisted Fenton reaction for the decomposition of organic compounds in water could be indirectly related to the study of ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate. Although not directly involving this specific compound, the study highlights the importance of such research in understanding the environmental degradation of complex organic molecules (Pignatello & Sun, 1995).
Applications in Material Science
In material science, the synthesis and copolymerization of trisubstituted ethylenes, including some structurally related to ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate, have been explored. Studies by Kaffey et al. (2020) and Byk et al. (2021) focused on the synthesis and copolymerization of these ethylenes with styrene, indicating the potential use of such compounds in the development of new polymeric materials (Kaffey et al., 2020); (Byk et al., 2021).
Future Directions
properties
IUPAC Name |
ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-5-23-18(21)11-9-7-6-8-10-17(20)16-12-14(2)19(22-4)15(3)13-16/h12-13H,5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOSYQOVJSWRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645535 |
Source
|
Record name | Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,5-dimethyl-4-methoxyphenyl)-8-oxooctanoate | |
CAS RN |
898751-14-9 |
Source
|
Record name | Ethyl 4-methoxy-3,5-dimethyl-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(4-methoxy-3,5-dimethylphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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